4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol
Description
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol is a triazole-based compound characterized by a phenol moiety linked to a 1,2,3-triazole ring substituted with an ethyl group at the N1 position. The triazole core is known for its metabolic stability, resistance to hydrolysis, and ability to engage in hydrogen bonding and π–π stacking interactions, making it a valuable scaffold in medicinal chemistry . While the phenyl-substituted analog, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, has been extensively studied for its bioisosteric mimicry of steroidal systems and enzyme inhibitory activity , the ethyl variant offers distinct physicochemical properties.
Synthesis of this compound likely follows a copper-catalyzed azide-alkyne cycloaddition (CuAAC) route, analogous to phenyl-substituted derivatives . For example, 4-[(trimethylsilyl)ethynyl]phenol could react with an ethyl azide precursor, followed by deprotection to yield the final product. This method aligns with protocols used for halogenated triazole-phenol hybrids .
Properties
IUPAC Name |
4-(1-ethyltriazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRGQQSRDRBKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539405 | |
| Record name | 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89221-19-2 | |
| Record name | 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The CuAAC reaction, a cornerstone of "click chemistry," enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol, the ethyl group originates from an alkyl azide (ethyl azide), while the phenolic moiety derives from a terminal alkyne precursor (e.g., 4-ethynylphenol). The reaction proceeds via a stepwise mechanism involving copper(I)-acetylide formation, azide coordination, and cycloaddition.
In Situ Azide Generation
Ethyl azide (CH₃CH₂N₃), though thermally unstable, can be generated in situ using ethyl bromide (CH₃CH₂Br) and sodium azide (NaN₃) in aqueous media. A one-pot protocol minimizes handling risks:
Subsequent addition of 4-ethynylphenol (1.0 equiv), CuCl₂ (5 mol%), and eosin Y (EY, 0.1 mol%) under green LED irradiation (530 nm) facilitates cycloaddition. The mixture is stirred for 4–6 hours, followed by extraction with ethyl acetate and purification via flash chromatography (hexane/ethyl acetate gradient).
Protecting Group Strategy
To mitigate phenolic OH reactivity, 4-(trimethylsilyl)ethynylphenol is employed. Post-cycloaddition, the TMS group is removed using tetrabutylammonium fluoride (TBAF):
This approach mirrors methodologies used for aryl-substituted analogs.
Alternative Synthetic Pathways
Mitsunobu Reaction and Tosylation
A multi-step route involving Mitsunobu reaction, tosylation, and azide displacement has been reported for structurally related triazoles:
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Mitsunobu Reaction :
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Substrate: Ethyl lactate derivatives react with brominated phenols under DIAD/PPh₃ to introduce chirality.
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Reduction and Tosylation :
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DIBAL-H reduces esters to alcohols, followed by tosylation (TsCl, Et₃N).
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Azide Formation :
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Tosyl intermediates react with NaN₃ in DMF (70°C, 3 h).
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CuAAC with Alkynes :
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Azides undergo cycloaddition with 4-ethynylphenol derivatives.
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While this method offers stereochemical control, it is less direct than one-pot CuAAC.
Reaction Optimization and Challenges
Catalytic Systems
Solvent and Temperature
Aqueous mixtures (H₂O/THF or H₂O/MeCN) facilitate azide-alkyne interactions while stabilizing intermediates. Reactions typically proceed at 25–40°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) confirms >95% purity. Retention time: 6.7 min.
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot CuAAC | 65–75 | 92–95 | Rapid, minimal purification |
| TMS-Protected Route | 70–80 | 97–99 | High purity, scalable |
| Mitsunobu-Based | 50–60 | 90–93 | Stereochemical control |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro, sulfonyl, or halogenated phenolic derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
One of the primary applications of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol is in the field of medicinal chemistry. It serves as a scaffold for designing new drugs, particularly enzyme inhibitors and receptor modulators. Research indicates that derivatives of this compound can effectively inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. A study demonstrated that sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol exhibited significant STS inhibitory potency with an IC50 value as low as 0.21 nM compared to the reference drug Irosustat (IC50 = 1.06 nM) .
Case Study: STS Inhibitors
In a recent study, a series of sulfamoylated derivatives were synthesized and evaluated for their STS inhibitory activity. The most potent compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (compound 5l), showed an IC50 value of 36.78 nM in MCF-7 breast cancer cells, demonstrating the potential of triazole-containing compounds in cancer therapy .
Chemical Biology
Bioorthogonal Chemistry
The compound is also utilized in bioorthogonal chemistry, which allows for selective labeling and tracking of biomolecules within complex biological systems. The triazole ring facilitates these reactions due to its stability and reactivity under physiological conditions. This application is crucial for studying cellular processes and developing targeted therapies .
Materials Science
Polymer Synthesis
In materials science, this compound is employed in the synthesis of polymers with specialized properties such as conductivity and fluorescence. Its incorporation into polymer matrices enhances material performance for applications in electronics and photonics .
Table: Properties and Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development (enzyme inhibitors) | Potent STS inhibitors with IC50 values < 0.21 nM |
| Chemical Biology | Bioorthogonal labeling | Enables tracking biomolecules |
| Materials Science | Polymer synthesis (conductivity/fluorescence) | Enhances material properties |
Industrial Applications
Beyond research settings, this compound finds utility in industrial applications including the production of agrochemicals and specialty dyes. Its chemical stability and functional versatility make it suitable for various formulations .
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Substituent: Phenyl group at N1. Properties: Strong π–π interactions and hydrogen bonding due to the aromatic ring; demonstrated potent binding to steroid sulfatase (STS) and estrogen receptors (ERα/β) . Bioactivity: IC50 values for STS inhibition as low as 0.21 nM in sulfamoylated derivatives (e.g., compound 5l in ).
Halogenated Derivatives (e.g., 6a–e in ) :
- Substituents : Chloro, fluoro, or bromo groups on the phenyl ring.
- Properties : Halogens enhance intermolecular interactions (e.g., X···H contacts) and improve binding to enzymes like aromatase (AROM) and 17β-HSD1 .
- Bioactivity : Fluorinated derivatives show improved metabolic stability and selectivity .
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol: Substituent: Ethyl group at N1. The ethyl group may weaken π–π interactions but improve bioavailability.
Comparative Data Table
Key Findings from Structural Analogues
- Phenyl vs. Ethyl : The phenyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., STS active site) due to aromatic interactions . However, the ethyl variant may exhibit faster metabolic clearance and improved tissue penetration.
- Halogen Effects : Halogens (Cl, F) in analogues like 6c and DX-04-07 significantly boost binding via halogen bonding and dipole interactions, a feature absent in the ethyl derivative .
- Sulfamoylated Derivatives: Sulfamoylation of the phenol group in phenyl analogues (e.g., compound 5l) dramatically enhances STS inhibition (IC50 = 0.21 nM) , suggesting similar modifications could benefit the ethyl variant.
Research Implications and Gaps
- Bioactivity: While phenyl and halogenated derivatives show promise in hormone-dependent cancers , the ethyl variant’s activity remains unexplored.
- Structural Studies : Hirshfeld surface analysis (as in ) is needed to quantify intermolecular interactions in the ethyl derivative.
- Metabolic Stability : The ethyl group may resist oxidative metabolism better than phenyl, a hypothesis supported by studies on similar triazoles .
Biological Activity
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring attached to a phenolic structure, which contributes to its unique chemical properties. The triazole moiety is known for its ability to participate in various chemical reactions, including bioorthogonal chemistry, making it valuable in labeling and tracking biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, effectively inhibiting their activities. This property is particularly relevant for developing enzyme inhibitors for therapeutic purposes.
Receptor Modulation: The compound has the potential to bind specific receptors, modulating their activity and leading to various biological effects.
Bioorthogonal Chemistry: Its ability to participate in bioorthogonal reactions allows for selective labeling and tracking of biomolecules in complex biological systems.
Antitumor Activity
Research has shown that derivatives of this compound exhibit promising antitumor properties. For instance, compounds containing the triazole moiety have demonstrated significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 50 | |
| 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines | SH-SY5Y | 44 | |
| Sulfamoylated derivatives | MCF-7 | 0.21 |
The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antiviral Activity
In addition to antitumor effects, some derivatives have shown antiviral properties. For example, studies have indicated that certain triazole-containing compounds inhibit retroviral reverse transcriptase activity at nanomolar concentrations . This suggests a potential application in developing antiviral therapies.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:
- Sulfamoylated Derivatives : A study reported the synthesis of sulfamoylated derivatives of 4-(1H-1,2,3-triazol-4-yl)phenol that exhibited potent steroid sulfatase inhibition in MCF-7 cells. The most active compound demonstrated an IC50 value of 0.21 nM, significantly outperforming existing treatments .
- Antiproliferative Studies : Another investigation into C-nucleosides featuring a triazole ring revealed antiproliferative effects against HepG2 and HT-29 cell lines with growth inhibition reaching up to 56% after 72 hours at a concentration of 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
